MT1 Receptor Binding Affinity: 4-Acetyl Ramelteon vs. Parent Ramelteon
4-Acetyl Ramelteon (M-II) exhibits approximately 10-fold lower binding affinity for the human MT1 melatonin receptor compared to the parent drug ramelteon. This quantitative difference is a primary driver for its distinct in vivo pharmacodynamic contribution. The Ki of M-II is 114 pM, whereas ramelteon's Ki is ~10-11 pM (implied by the 10-fold difference) [1][2].
| Evidence Dimension | Binding Affinity (Ki) for human MT1 receptor |
|---|---|
| Target Compound Data | Ki = 114 pM |
| Comparator Or Baseline | Ramelteon (parent drug): Ki ~10-11 pM (implied by ~10-fold difference) |
| Quantified Difference | ~10-fold lower affinity (higher Ki) for M-II |
| Conditions | In vitro binding assay in Chinese hamster ovary (CHO) cells expressing human MT1 receptors [1] |
Why This Matters
This precise 10-fold difference in binding affinity is a critical parameter for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for interpreting the relative contribution of the parent drug versus its major active metabolite to overall clinical effect.
- [1] Nishiyama K, et al. Pharmacological characterization of M-II, the major human metabolite of ramelteon. Pharmacology. 2014;93(3-4):197-201. doi: 10.1159/000362459. PMID: 24923230. View Source
- [2] Tulane University Pharmacology Wiki. Ramelteon. Accessed 2026. View Source
